

LYN-1604: A Potent ULK1 Agonist for the Investigation of Autophagy

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Compound of Interest

Compound Name: LYN-1604

Cat. No.: B15604115

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LYN-1604 is a novel small molecule that has emerged as a powerful tool for studying the intricate cellular process of autophagy. It functions as a direct and potent agonist of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic cascade.^{[1][2][3]} By directly activating ULK1, **LYN-1604** provides a specific mechanism to induce autophagy, allowing for detailed investigation of its downstream signaling pathways and physiological consequences. This technical guide provides a comprehensive overview of **LYN-1604**, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Mechanism of Action

LYN-1604 directly binds to and activates ULK1, a key initiator of autophagy.^{[1][2]} This activation is crucial for the formation of the ULK complex, which also includes mATG13, FIP200, and ATG101.^[4] The assembled ULK complex then initiates the downstream events of autophagy, including the formation of the phagophore, which matures into an autophagosome.

The interaction between **LYN-1604** and ULK1 is specific, with site-directed mutagenesis studies identifying three key amino acid residues in ULK1—Lysine 50 (LYS50), Leucine 53 (LEU53), and Tyrosine 89 (TYR89)—as critical for its agonist activity.^{[1][4][5]} The activation of

ULK1 by **LYN-1604** leads to a cascade of downstream events characteristic of autophagy induction, including the upregulation of Beclin-1, the degradation of p62/SQSTM1, and the conversion of microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II.

Interestingly, in the context of triple-negative breast cancer (TNBC), **LYN-1604**-induced cell death is not solely dependent on autophagy.^{[1][2][4][5]} It also involves the induction of apoptosis, a programmed form of cell death.^{[1][2][4][5]} This dual mechanism involves the modulation of other proteins such as Activating Transcription Factor 3 (ATF3), RAD21, and caspase-3.^{[1][2][4][5]}

Quantitative Data Summary

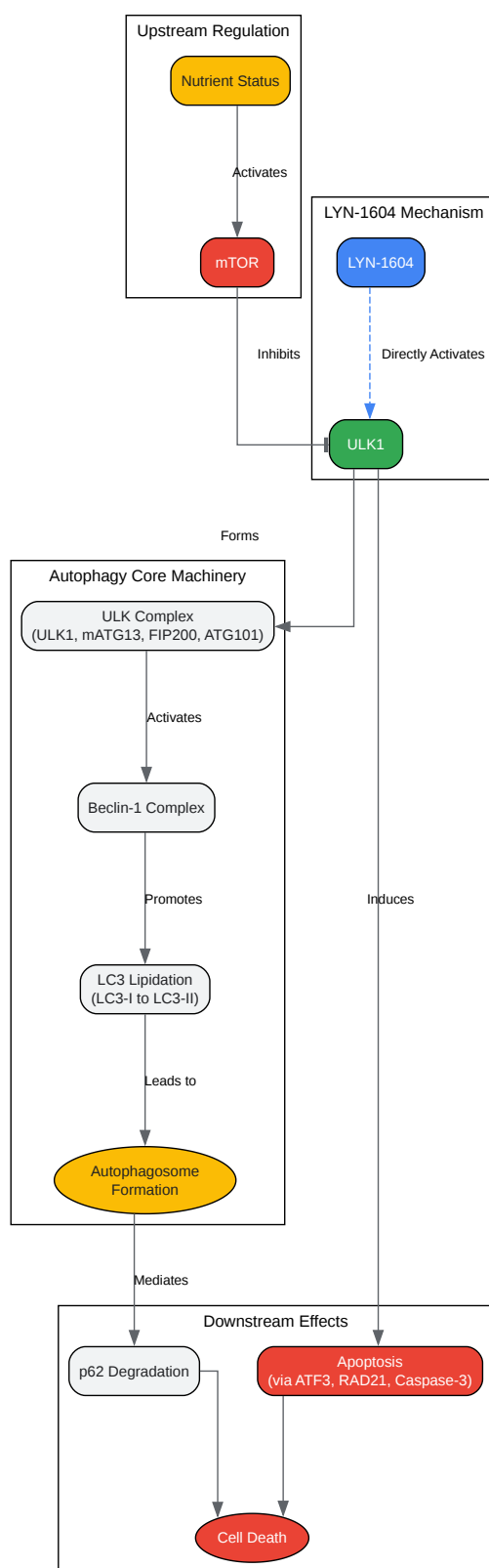
The following tables summarize the key quantitative data associated with the activity of **LYN-1604** from in vitro and in vivo studies.

Parameter	Value	Assay/Model	Reference
ULK1 Activation (EC50)	18.94 nM	In vitro kinase assay	^[1]
ULK1 Binding Affinity (KD)	291.4 nM	Biochemical assay	^[1]
Cell Viability (IC50)	1.66 µM	MTT assay in MDA-MB-231 cells	^[1]

Study Type	Cell Line/Animal Model	LYN-1604 Concentration/Dosage	Observed Effects	Reference
In Vitro	MDA-MB-231 (TNBC cells)	0.5, 1.0, and 2.0 μ M	Induction of autophagy (increased LC3-II, p62 degradation), induction of apoptosis.	[1]
In Vivo	MDA-MB-231 Xenograft (BALB/c nude mice)	25 mg/kg	Inhibition of tumor growth.	[1]

Signaling Pathway

The canonical autophagy pathway is tightly regulated by nutrient-sensing kinases, primarily the mammalian target of rapamycin (mTOR). Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting ULK1. **LYN-1604** circumvents this negative regulation by directly activating ULK1, thereby inducing autophagy even in the presence of growth signals.



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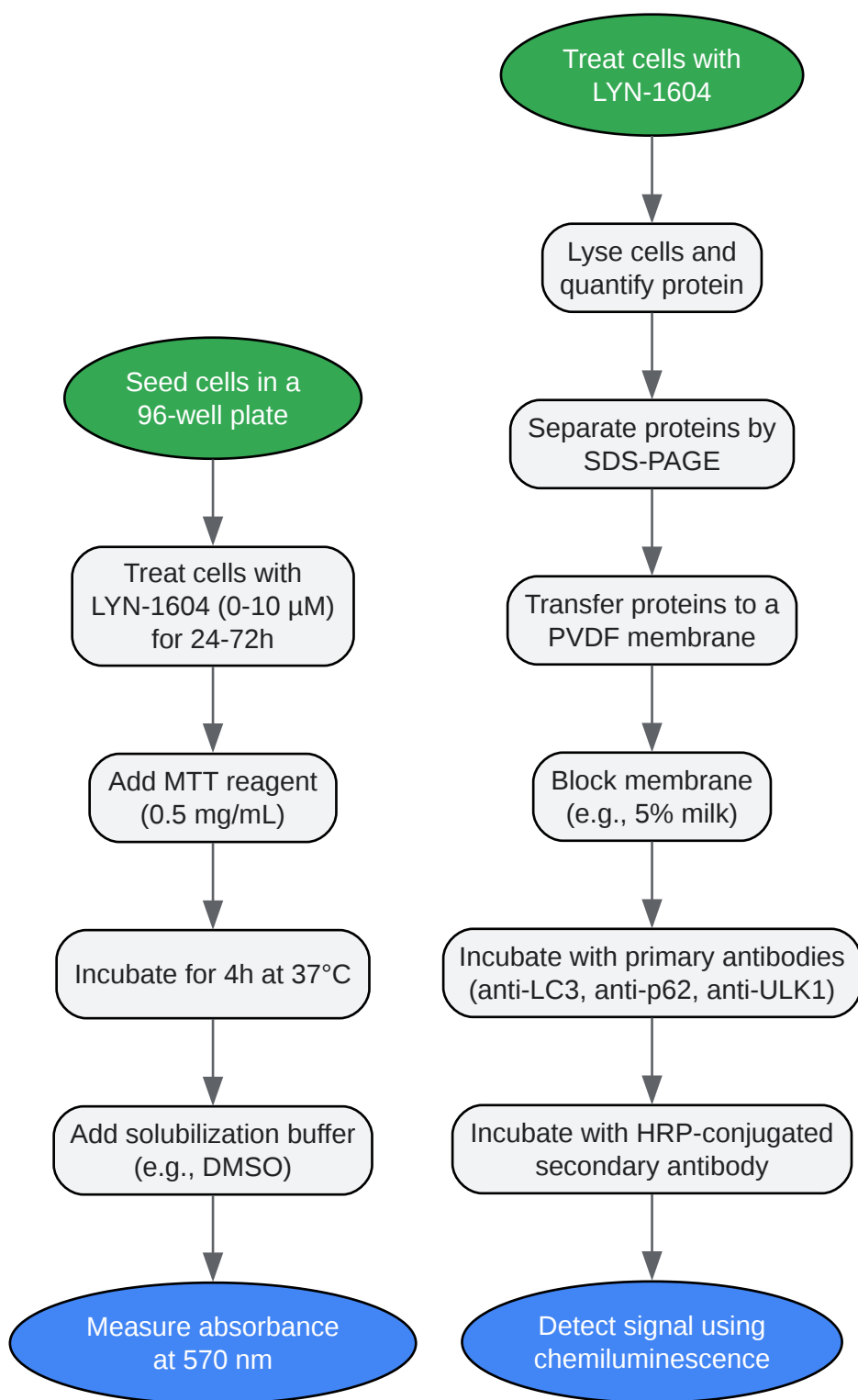
Caption: **LYN-1604** directly activates ULK1, bypassing mTOR-mediated inhibition to induce autophagy and apoptosis.

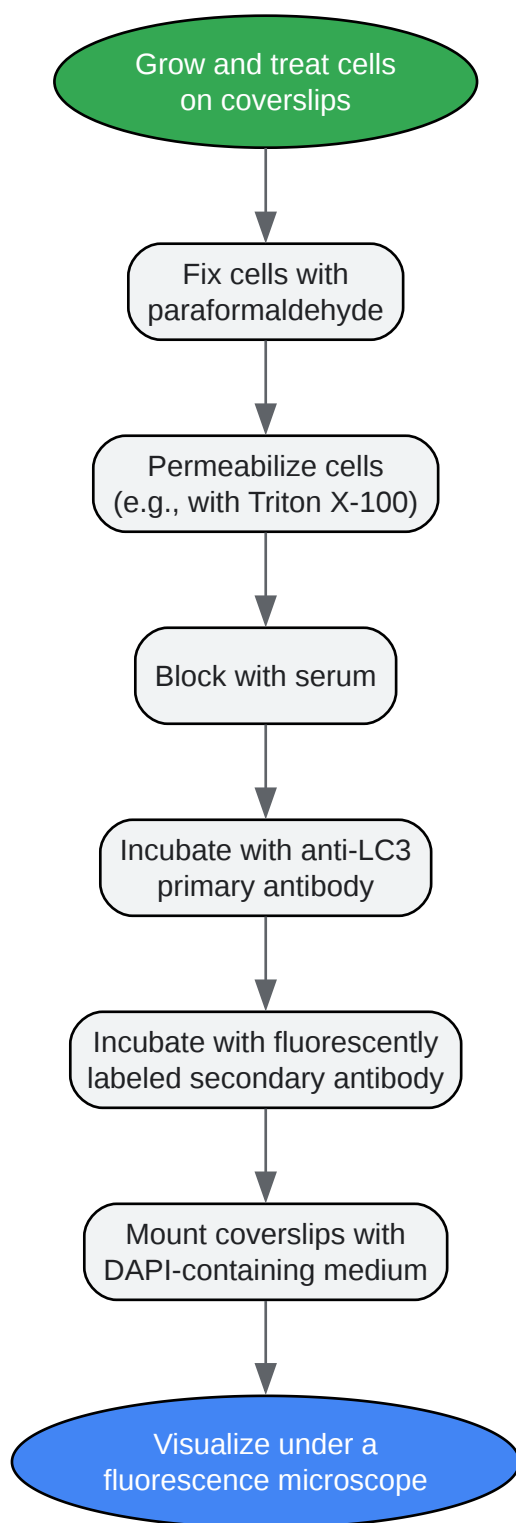
Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **LYN-1604** on autophagy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.





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